![molecular formula C26H34N4O2 B2408562 (5-aminopyridin-2-yl)-[9-[(2,2-dimethyl-3H-1-benzofuran-4-yl)methyl]-3,9-diazaspiro[5.5]undecan-3-yl]methanone CAS No. 929300-19-6](/img/structure/B2408562.png)
(5-aminopyridin-2-yl)-[9-[(2,2-dimethyl-3H-1-benzofuran-4-yl)methyl]-3,9-diazaspiro[5.5]undecan-3-yl]methanone
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Overview
Description
The compound (5-aminopyridin-2-yl)-[9-[(2,2-dimethyl-3H-1-benzofuran-4-yl)methyl]-3,9-diazaspiro[5.5]undecan-3-yl]methanone
is a heterocyclic compound with a molecular weight of 434.57 . It contains a benzofuran moiety, which is a common scaffold in many biologically active compounds .
Molecular Structure Analysis
The molecular formula of this compound is C26H34N4O2 . It contains a benzofuran moiety, a pyridine ring, and a spirocyclic structure. The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The boiling point of the compound is not specified .Scientific Research Applications
Synthesis and Biological Activity
- Researchers have synthesized a series of benzofuran-based analogues, including compounds similar to the one , focusing on their potential antimicrobial activities. Compounds with benzofuran structures have demonstrated promising antibacterial and antifungal properties (Shankar et al., 2016).
Chemical Properties and Reactions
- Studies have explored the synthesis and reaction properties of compounds like diazaspiro[5.5]undecane, a structural component of the chemical . These studies provide insights into the chemical behavior and potential applications of such compounds in various fields (Macleod et al., 2006).
Potential Pharmacological Applications
- Compounds with structural similarities to the specified chemical have shown potential as central nervous system depressants and might possess anticonvulsant and antipsychotic properties. This suggests potential therapeutic applications in the treatment of neurological disorders (Butler et al., 1984).
Antioxidative and Anti-inflammatory Properties
- Novel compounds derived from benzofuran, a core component of the mentioned chemical, have demonstrated significant antioxidative and anti-inflammatory effects in various in vitro models. This indicates potential use in the development of anti-inflammatory and antioxidative agents (Makkar & Chakraborty, 2018).
Potential as HIV Entry Inhibitors
- Research on compounds structurally related to diazaspiro[5.5]undecane, another component of the chemical, has revealed potent antiviral effects, particularly as HIV entry inhibitors. This suggests a potential application in the development of antiviral drugs (Watson et al., 2005).
Future Directions
Benzofuran derivatives, such as this compound, are a focus of ongoing research due to their wide range of biological and pharmacological applications . Future research may involve the synthesis of novel derivatives, exploration of their biological activities, and development of structure-activity relationships .
properties
IUPAC Name |
(5-aminopyridin-2-yl)-[9-[(2,2-dimethyl-3H-1-benzofuran-4-yl)methyl]-3,9-diazaspiro[5.5]undecan-3-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-25(2)16-21-19(4-3-5-23(21)32-25)18-29-12-8-26(9-13-29)10-14-30(15-11-26)24(31)22-7-6-20(27)17-28-22/h3-7,17H,8-16,18,27H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGFMKMFRGRSDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC=C2O1)CN3CCC4(CC3)CCN(CC4)C(=O)C5=NC=C(C=C5)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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